molecular formula C8H10FN B130027 1-(3-Fluorophenyl)ethanamine CAS No. 74788-45-7

1-(3-Fluorophenyl)ethanamine

Cat. No.: B130027
CAS No.: 74788-45-7
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10FN . It is a liquid at room temperature . The compound is also known as “®-1-(3-Fluorophenyl)ethanamine” and "(1R)-1-(3-fluorophenyl)ethanamine" .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with hydrogen in methanol at 60°C for 21 hours . The reaction yielded a 72% ee product .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 . The molecular weight of the compound is 139.17 g/mol .


Chemical Reactions Analysis

The compound has been shown to undergo nucleophilic substitution reactions with electrophiles.


Physical and Chemical Properties Analysis

“this compound” is a colorless to light-yellow liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature . .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Research Chemicals : 1-(3-Fluorophenyl)ethanamine derivatives have been synthesized and characterized, providing insights into their potential clinical applications and their roles as NMDA receptor antagonists. This includes the synthesis of fluorolintane and its isomers, showcasing the diverse applications of this compound in research chemistry (Dybek et al., 2019).

Pharmacological Applications

  • NK(1) Receptor Antagonist Synthesis : Efficient stereoselective synthesis methods for the NK(1) receptor antagonist Aprepitant have been developed using this compound derivatives. This demonstrates its utility in the pharmaceutical industry, especially in creating therapeutics (Brands et al., 2003).

Antimicrobial and Antifungal Activity

  • Antimicrobial Research : Compounds derived from this compound have shown promising results in antimicrobial and antifungal studies. These include a series of novel substituted phenyl amides and ureas, indicating the compound's potential in developing new antimicrobial agents (Pejchal et al., 2015; Pejchal et al., 2011)(Pejchal et al., 2011).

Sensor Development

Inhibitory Activities

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Research has indicated that this compound derivatives can act as inhibitors for acetylcholinesterase and butyrylcholinesterase. This suggests potential therapeutic applications in diseases like Alzheimer's (Pejchal et al., 2016).

Mechanism of Action

The mechanism of action of “1-(3-Fluorophenyl)ethanamine” is not fully understood, but it is believed to act as a nucleophile in certain reactions.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Properties

IUPAC Name

1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382044
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-45-7
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
Type
reactant
Reaction Step One
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500 mg
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reactant
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2.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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